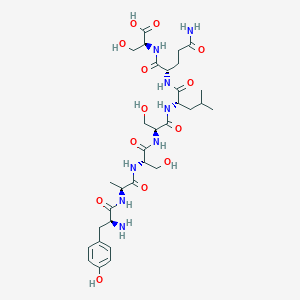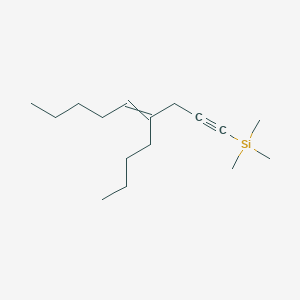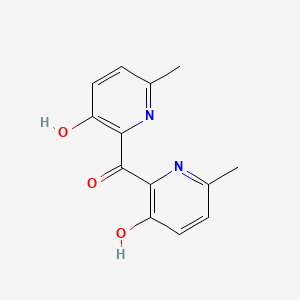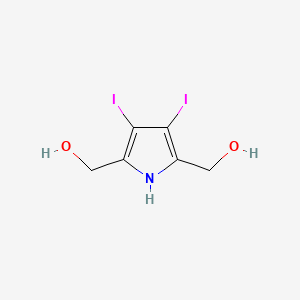
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- is a chemical compound characterized by the presence of two iodine atoms at the 3 and 4 positions of the pyrrole ring, and two hydroxymethyl groups at the 2 and 5 positions
Métodos De Preparación
The synthesis of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- typically involves the iodination of 1H-Pyrrole-2,5-dimethanol. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure the selective introduction of iodine atoms at the desired positions.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis remains a viable approach for obtaining this compound for research purposes.
Análisis De Reacciones Químicas
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield pyrrole-2,5-dicarboxylic acid, while reduction of the iodine atoms can produce 1H-Pyrrole-2,5-dimethanol.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The presence of iodine atoms may enhance the compound’s biological activity and targeting capabilities.
Industry: Although not widely used in industrial applications, the compound’s unique properties may find niche uses in the development of specialized materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- is not well-defined, but it is likely to involve interactions with molecular targets through its iodine atoms and hydroxymethyl groups. The iodine atoms can participate in halogen bonding, while the hydroxymethyl groups can form hydrogen bonds with target molecules. These interactions may influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dimethanol: Lacks the iodine atoms, resulting in different reactivity and properties.
1H-Pyrrole-2,5-dimethanol, 3,4-dibromo-: Contains bromine atoms instead of iodine, which may affect its chemical reactivity and biological activity.
1H-Pyrrole-2,5-dimethanol, 3,4-dichloro-: Contains chlorine atoms instead of iodine, leading to different chemical and physical properties.
Propiedades
Número CAS |
828935-06-4 |
|---|---|
Fórmula molecular |
C6H7I2NO2 |
Peso molecular |
378.93 g/mol |
Nombre IUPAC |
[5-(hydroxymethyl)-3,4-diiodo-1H-pyrrol-2-yl]methanol |
InChI |
InChI=1S/C6H7I2NO2/c7-5-3(1-10)9-4(2-11)6(5)8/h9-11H,1-2H2 |
Clave InChI |
IVDCEAXTVVXXIT-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(N1)CO)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



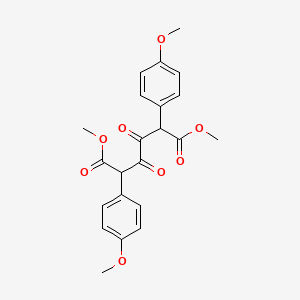
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)

![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)


![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
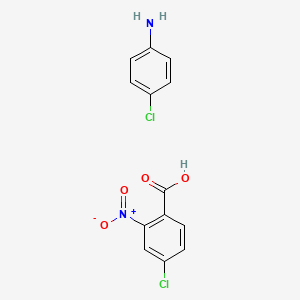
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)
